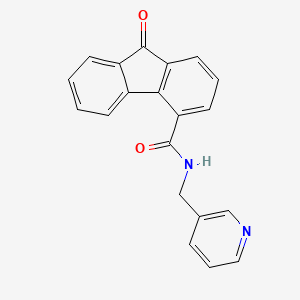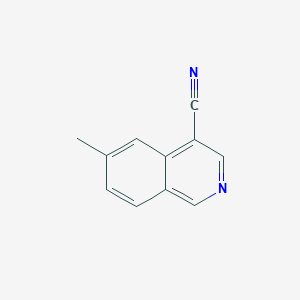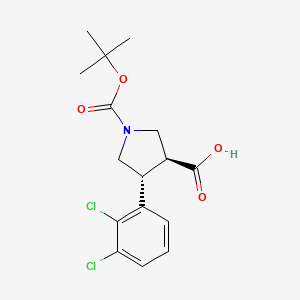![molecular formula C18H12ClNO2S B2907411 4-{[(E)-2-thienylmethylidene]amino}phenyl 2-chlorobenzenecarboxylate CAS No. 331460-56-1](/img/structure/B2907411.png)
4-{[(E)-2-thienylmethylidene]amino}phenyl 2-chlorobenzenecarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-{[(E)-2-thienylmethylidene]amino}phenyl 2-chlorobenzenecarboxylate is an organic compound that features a thienylmethylidene group attached to an aminophenyl moiety, which is further linked to a 2-chlorobenzenecarboxylate group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(E)-2-thienylmethylidene]amino}phenyl 2-chlorobenzenecarboxylate typically involves the condensation of 2-thienylmethylideneamine with 4-aminophenyl 2-chlorobenzenecarboxylate under specific reaction conditions. The reaction is usually carried out in the presence of a suitable solvent such as ethanol or methanol, and a catalyst like acetic acid to facilitate the condensation process. The reaction mixture is heated under reflux conditions to ensure complete reaction and high yield of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity .
Análisis De Reacciones Químicas
Types of Reactions
4-{[(E)-2-thienylmethylidene]amino}phenyl 2-chlorobenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The imine group can be reduced to form the corresponding amine.
Substitution: The chlorine atom on the benzenecarboxylate group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic conditions to facilitate substitution reactions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding amine derivatives.
Substitution: Various substituted benzenecarboxylate derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
4-{[(E)-2-thienylmethylidene]amino}phenyl 2-chlorobenzenecarboxylate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structural features.
Mecanismo De Acción
The mechanism of action of 4-{[(E)-2-thienylmethylidene]amino}phenyl 2-chlorobenzenecarboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
Similar Compounds
4-{[(E)-2-thienylmethylidene]amino}phenyl benzoate: Similar structure but lacks the chlorine atom on the benzenecarboxylate group.
4-{[(E)-2-thienylmethylidene]amino}phenyl 4-chlorobenzenecarboxylate: Similar structure but with the chlorine atom in a different position on the benzenecarboxylate group.
Uniqueness
4-{[(E)-2-thienylmethylidene]amino}phenyl 2-chlorobenzenecarboxylate is unique due to the specific positioning of the chlorine atom, which can influence its reactivity and interactions with other molecules. This unique structural feature can lead to distinct chemical and biological properties compared to similar compounds .
Propiedades
IUPAC Name |
[4-(thiophen-2-ylmethylideneamino)phenyl] 2-chlorobenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12ClNO2S/c19-17-6-2-1-5-16(17)18(21)22-14-9-7-13(8-10-14)20-12-15-4-3-11-23-15/h1-12H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUKREPGZOPBTAB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)OC2=CC=C(C=C2)N=CC3=CC=CS3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[2-methoxy-4-(methylsulfanyl)butyl]-N'-(2-phenylethyl)ethanediamide](/img/structure/B2907334.png)
![3-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]-1-phenylurea](/img/structure/B2907335.png)
![3-[3,5-Bis(trifluoromethyl)benzenesulfonamido]-3-(2-chlorophenyl)propanoic acid](/img/structure/B2907336.png)
![METHYL 2-[((E)-3-{4-[(4-CHLOROBENZYL)OXY]-3-ETHOXYPHENYL}-2-CYANO-2-PROPENOYL)AMINO]BENZOATE](/img/structure/B2907338.png)

![1-Spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylprop-2-en-1-one](/img/structure/B2907341.png)

![(E)-N-(6-fluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-5,6-dihydro-1,4-dioxine-2-carboxamide](/img/structure/B2907343.png)
![2-[(1-{[5-(Propan-2-yl)-1,3-oxazol-4-yl]methyl}piperidin-4-yl)oxy]-4-(trifluoromethyl)pyrimidine](/img/structure/B2907344.png)

![5-Fluoro-4-[4-(2-methoxypyridine-3-carbonyl)piperazin-1-yl]-6-methylpyrimidine](/img/structure/B2907346.png)
![N-[2-(2-Chloropropanoylamino)ethyl]-2-thiophen-2-ylpyrrolidine-1-carboxamide](/img/structure/B2907347.png)
![N-(3-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)propyl)-9H-xanthene-9-carboxamide](/img/structure/B2907348.png)

